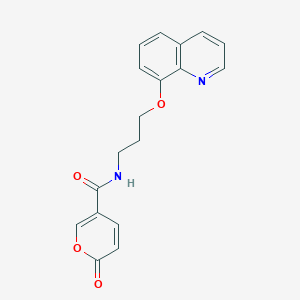![molecular formula C10H15ClN2O2 B2915675 methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride CAS No. 1333775-25-9](/img/structure/B2915675.png)
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pesticide Analysis and Monitoring
Research by Schettgen, Weiss, and Angerer (2001) demonstrated the biological monitoring of phenmedipham, a compound structurally related to methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride, by determining its metabolite, m-toluidine, in urine. This study highlights the importance of analyzing metabolites for occupational exposure assessment in agriculture, indicating a potential application area for similar compounds in environmental and occupational health studies (Schettgen, Weiss, & Angerer, 2001).
Synthesis of Enantioenriched Molecules
Birrell and Jacobsen (2013) developed a highly enantioselective method for the synthesis of protected trans-1,2-amino alcohols using phenyl carbamate, demonstrating the utility of carbamate derivatives in the efficient generation of enantioenriched molecules. This synthesis process is crucial for producing compounds with potential pharmaceutical applications (Birrell & Jacobsen, 2013).
Potential Antitumor and Antifilarial Agents
Kumar et al. (1993) explored the synthesis of thiazole and selenazole derivatives, including methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride analogs, evaluating their antitumor and antifilarial activities. Their findings revealed specific compounds with significant activity, suggesting the therapeutic potential of these carbamate derivatives in treating diseases (Kumar et al., 1993).
Green Synthesis Methods
Kang et al. (2019) investigated the synthesis of methyl N-phenyl carbamate (a compound related to the queried chemical) over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors, demonstrating an effective and recoverable method for carbamate synthesis. This research contributes to the development of green and sustainable chemical production processes (Kang et al., 2019).
Propriétés
IUPAC Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-10(13)12-9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMELVPMXQEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
CAS RN |
1333775-25-9 |
Source


|
| Record name | methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

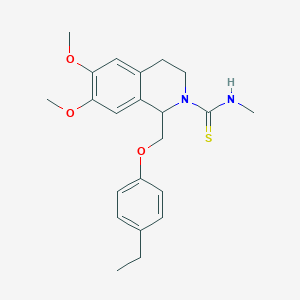
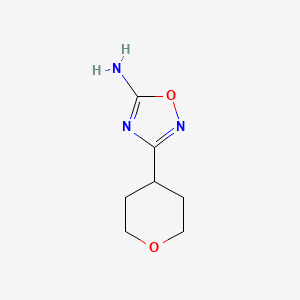
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
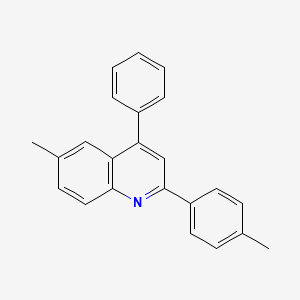
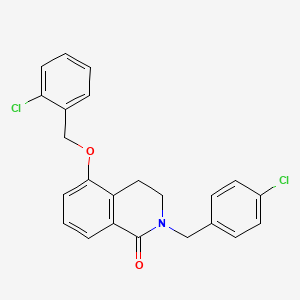

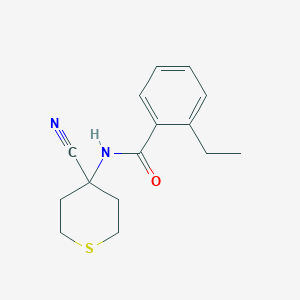
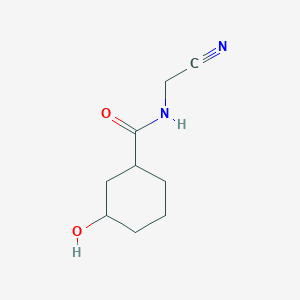

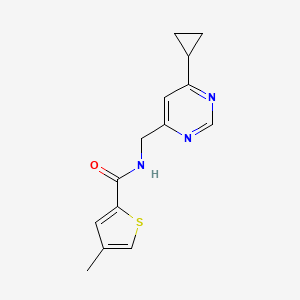
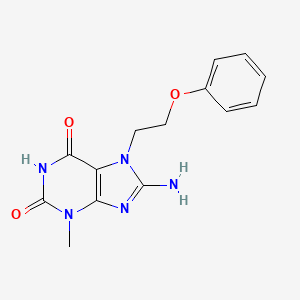
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)
